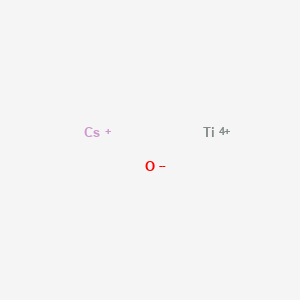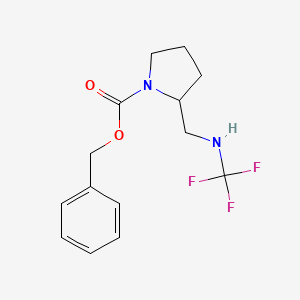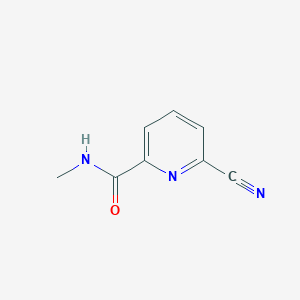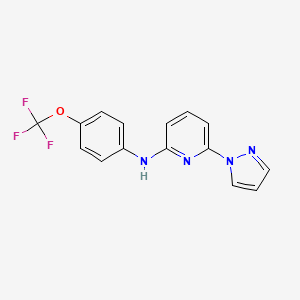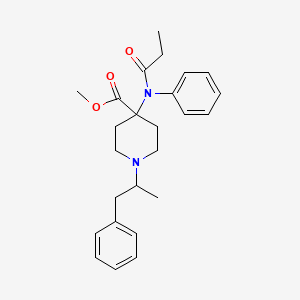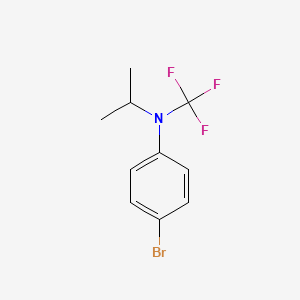![molecular formula C6H4N2S2 B13959043 Cyclopenta[d]imidazole-2,5(1H,3H)-dithione CAS No. 853944-74-8](/img/structure/B13959043.png)
Cyclopenta[d]imidazole-2,5(1H,3H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopent[d]imidazole-2,5(1H,3H)-dithione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an imidazole ring, and two sulfur atoms at positions 2 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent[d]imidazole-2,5(1H,3H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst, leading to the formation of the desired dithione compound. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete cyclization and high yields.
Industrial Production Methods: Industrial production of Cyclopent[d]imidazole-2,5(1H,3H)-dithione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopent[d]imidazole-2,5(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the sulfur atoms, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclopent[d]imidazole-2,5(1H,3H)-dithione, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Cyclopent[d]imidazole-2,5(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to modulate various biological pathways.
Industry: Cyclopent[d]imidazole-2,5(1H,3H)-dithione is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Cyclopent[d]imidazole-2,5(1H,3H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Cyclopent[d]imidazole-2,5(1H,3H)-dithione can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like benzimidazole and thiazole share structural similarities but differ in their chemical reactivity and biological activity.
Dithione Compounds: Other dithione-containing compounds, such as thiadiazoles and thiazolidinediones, exhibit different properties and applications.
Uniqueness: Cyclopent[d]imidazole-2,5(1H,3H)-dithione stands out due to its fused ring system and the presence of both imidazole and dithione functionalities, which confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
853944-74-8 |
|---|---|
Fórmula molecular |
C6H4N2S2 |
Peso molecular |
168.2 g/mol |
Nombre IUPAC |
1,3-dihydrocyclopenta[d]imidazole-2,5-dithione |
InChI |
InChI=1S/C6H4N2S2/c9-3-1-4-5(2-3)8-6(10)7-4/h1-2H,(H2,7,8,10) |
Clave InChI |
XEUOMSOBIHDJNT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC1=S)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


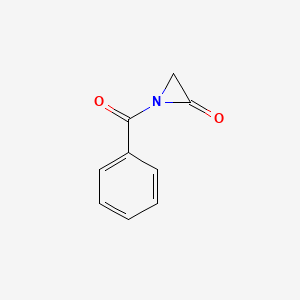
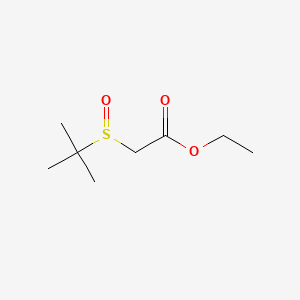
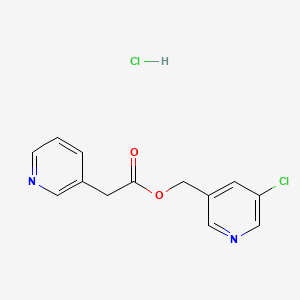

![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
